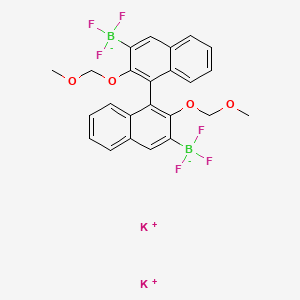

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

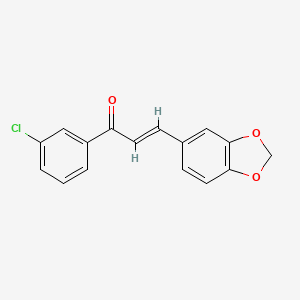

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl, or BTPB, is a compound that has recently gained recognition in the scientific community for its potential applications in chemical synthesis, biochemistry, and physiology. BTPB is a bifunctional molecule consisting of a potassium trifluoroboronato group linked to a binaphthyl moiety. BTPB is a relatively new compound, first synthesized in 2012, and has been the subject of several research studies since its discovery.

Wissenschaftliche Forschungsanwendungen

Chiral Ligand Synthesis

Soluble polymeric chiral binaphthol (BINOL) ligands have been synthesized through copolymerization processes involving derivatives of 3,3'-bis(hydroxymethyl)-2,2'-bis(methoxymethyleneoxy)-1,1'-binaphthyl. These ligands have been applied in enantioselective addition reactions, demonstrating their effectiveness in catalysis with higher catalytic activities and varying enantioselectivities. This highlights the compound's role in facilitating asymmetric synthesis, which is crucial in the production of optically active compounds (Xue Yunning, 2006).

Asymmetric Catalysis

Amphiphilic resin-supported BINAP ligands, which are related to BINOL derivatives, have been successfully used for rhodium-catalyzed asymmetric 1,4-addition reactions in water. This application underscores the compound's utility in enhancing the solubility and reactivity of catalytic systems in aqueous environments, thereby broadening the scope of asymmetric catalysis (Yusuke Otomaru, T. Senda, Tamio Hayashi, 2004).

Molecular Recognition

The synthesis of tetra(BINOL) substituted spirobifluorenes from derivatives like 2,2'-bis(methoxymethoxy)-3-ethynyl-1,1'-binaphthyl has been reported. These structures resemble copper(I) or silver(I) complexes and can form clefts with BINOL groups oriented in a manner potentially useful for the cooperative molecular recognition of chiral substrates. This illustrates the compound's potential in creating complex molecular architectures for selective interaction with specific molecules (A. Lützen, F. Thiemann, S. Meyer, 2002).

Chiral Crown Ethers

Chiral crown ethers with bromoarylene moieties have been synthesized from derivatives such as 2,2′-dihydroxy-1,1′-binaphthyl. These compounds demonstrate unique cyclization behaviors and are valuable in the study of molecular encapsulation and ion recognition, which are pivotal in developing selective sensors and separation technologies (S. Kiyooka, M. Tada, S. Kan, M. Fujio, 1996).

Functionalized Binaphthylmonophosphines

Optically active binaphthylmonophosphines (MOPs) containing various functional groups have been prepared, indicating the versatility of binaphthyl derivatives in functionalization for catalytic and other applications. This work showcases the adaptability of such compounds in synthesizing materials with specific functional properties (Y. Uozumi, N. Suzuki, Aya Ogiwara, Tamio Hayashi, 1994).

Eigenschaften

IUPAC Name |

dipotassium;trifluoro-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-trifluoroboranuidylnaphthalen-1-yl]naphthalen-2-yl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B2F6O4.2K/c1-33-13-35-23-19(25(27,28)29)11-15-7-3-5-9-17(15)21(23)22-18-10-6-4-8-16(18)12-20(26(30,31)32)24(22)36-14-34-2;;/h3-12H,13-14H2,1-2H3;;/q-2;2*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAFZSWTIBYSJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=CC=CC=C2C(=C1OCOC)C3=C(C(=CC4=CC=CC=C43)[B-](F)(F)F)OCOC)(F)(F)F.[K+].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20B2F6K2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bis-(potassium trifluoroboronato)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

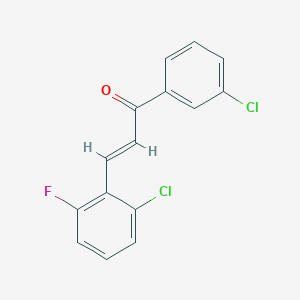

![(2E)-1-(3-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346417.png)